molecular formula C14H26N2O2 B12992073 Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12992073
M. Wt: 254.37 g/mol
InChI Key: DSHWMDLLXCEDTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate: is a chemical compound with the molecular formula C15H28N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a tert-butyl group and a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • 8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
  • Tert-butyl 2-(4-cyano-3-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its specific substitution pattern and the presence of a tert-butyl group. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. The presence of the tert-butyl group can also enhance the compound’s stability and solubility, making it more suitable for various applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-15-10-14(11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3

InChI Key

DSHWMDLLXCEDTI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC12CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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